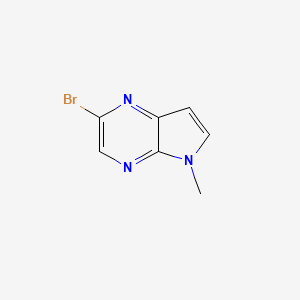

N-Methyl-5-bromo-4,7-diazaindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-5-methylpyrrolo[2,3-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-11-3-2-5-7(11)9-4-6(8)10-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNWBBQXABEWMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=NC(=CN=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680925 | |

| Record name | 2-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217090-32-8 | |

| Record name | 2-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-Methyl-5-bromo-4,7-diazaindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-5-bromo-4,7-diazaindole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 4,7-diazaindole (or pyrrolo[2,3-b]pyrazine) scaffold is a recognized pharmacophore, and its derivatives have been explored for a range of therapeutic applications, notably as kinase inhibitors. The introduction of a methyl group at the nitrogen of the pyrrole ring and a bromine atom at the 5-position can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its biological activity and target selectivity. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, intended to aid researchers in its preparation and evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1217090-32-8 | [1] |

| Molecular Formula | C₇H₆BrN₃ | [1] |

| Molecular Weight | 212.05 g/mol | [1] |

| Alternate Name | 2-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine | [1] |

Synthesis

The synthesis of this compound is typically achieved through a two-step process: first, the synthesis of the precursor 5-bromo-4,7-diazaindole, followed by its N-methylation.

Step 1: Synthesis of 5-Bromo-4,7-diazaindole

A common route to 5-bromo-4,7-diazaindole involves the cyclization of a substituted pyrazine derivative.[2][3] The following protocol is based on a reported procedure.[2]

Experimental Protocol:

-

Reaction Setup: Under a nitrogen atmosphere, dissolve potassium tert-butoxide (3.70 g, 33.0 mmol) in anhydrous tetrahydrofuran (THF, 80 mL).

-

Addition of Precursor: Prepare a solution of 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (9.00 g, 33.0 mmol) in anhydrous THF (84 mL). Add this solution dropwise to the potassium tert-butoxide solution over a period of 30 minutes.

-

Reaction: Stir the resulting mixture at room temperature for 30 minutes, and then heat to reflux for 1 hour.

-

Work-up: Cool the reaction mixture to room temperature and filter the solid. Wash the filter cake with ethyl acetate (200 mL) and saturated brine (2 x 50 mL).

-

Extraction: Combine the aqueous phases and extract with ethyl acetate (2 x 60 mL).

-

Purification: Combine all organic phases and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate (3:1 v/v) eluent to yield 5-bromo-4,7-diazaindole as a yellow solid.[2]

Step 2: N-Methylation of 5-Bromo-4,7-diazaindole

Proposed Experimental Protocol (Adaptation):

-

Reaction Setup: In a resealable pressure tube, combine 5-bromo-4,7-diazaindole (1.0 mmol), a suitable base (e.g., Cs₂CO₃, 1.0 mmol), and [Cp*IrCl₂]₂ (1 mol%).

-

Solvent: Add methanol (5 mL) to the reaction mixture.

-

Reaction: Seal the tube and heat the mixture at 140 °C for 17 hours in the air.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The residue can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The expected characterization data, based on related compounds, are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the diazaindole core and a singlet for the N-methyl group. The chemical shifts will be influenced by the bromine substituent and the positions of the nitrogen atoms.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment. The signals for the carbon atoms attached to bromine and nitrogen will be of particular diagnostic value.

While experimental spectra for this compound are not publicly available, Table 2 provides predicted chemical shifts and data from structurally similar compounds for reference.[4]

Table 2: Expected and Reference NMR Data

| Nucleus | Expected Chemical Shift Range (ppm) | Reference Compound & Data (ppm)[4] |

| ¹H NMR | 5-Bromo-3-methyl-1H-indole | |

| Aromatic CH | 7.92 (s, 1H), 7.73 (d, 1H), 7.29 (dd, 1H), 7.22 (d, 1H), 6.99 (s, 1H) | |

| N-CH₃ | ~3.5 - 4.0 | |

| ¹³C NMR | 5-Bromo-3-methyl-1H-indole | |

| Aromatic C | 134.96, 130.22, 124.76, 122.95, 121.64, 112.50, 111.60 | |

| N-CH₃ | ~30 - 35 |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the synthesized compound. For this compound, the mass spectrum should exhibit a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight of 212.05 g/mol . Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units should be observed for all bromine-containing fragments.

Biological Activity and Potential Applications

The azaindole scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.[5] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The introduction of a bromine atom at the 5-position provides a handle for further chemical modifications, such as Suzuki or Sonogashira cross-coupling reactions, to explore structure-activity relationships (SAR) and develop potent and selective inhibitors.

While specific biological data for this compound is not extensively reported, its structural similarity to known kinase inhibitors suggests its potential as a valuable intermediate or a lead compound in drug discovery programs targeting various kinases.

Conclusion

This compound represents a valuable building block for the synthesis of novel bioactive molecules. This guide provides a framework for its synthesis and characterization based on established chemical principles and data from related compounds. The adaptable synthetic protocols and expected analytical data will be a useful resource for researchers engaged in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of this and related compounds for therapeutic applications. Further experimental validation of the proposed synthesis and detailed biological evaluation are warranted to fully elucidate the potential of this compound.

References

Spectroscopic Analysis of N-Methyl-5-bromo-4,7-diazaindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-5-bromo-4,7-diazaindole, also known as 2-bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine, is a heterocyclic organic compound with the chemical formula C₇H₆BrN₃ and a molecular weight of 212.05 g/mol .[1] Its structure, featuring a fused pyrrole and pyrazine ring system, makes it a subject of interest in medicinal chemistry and drug discovery. The presence of a bromine atom and a methyl group on the diazaindole scaffold offers potential for further chemical modification and exploration of its biological activity.

This technical guide provides a summary of the expected spectroscopic data (NMR and MS) for this compound. Due to the limited availability of public experimental data for this specific compound, the spectral data presented herein is hypothetical and predicted based on the analysis of its structural analogue, 5-bromo-4,7-diazaindole, and general principles of spectroscopic interpretation for similar heterocyclic systems. This guide also outlines detailed experimental protocols for acquiring such data and a generalized workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.8 - 8.2 | s | 1 | H-6 |

| ~7.0 - 7.4 | d | 1 | H-2 or H-3 |

| ~6.5 - 6.9 | d | 1 | H-2 or H-3 |

| ~3.8 - 4.2 | s | 3 | N-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~145 - 155 | C-7a |

| ~140 - 150 | C-5 |

| ~130 - 140 | C-3a |

| ~120 - 130 | C-6 |

| ~110 - 120 | C-2 or C-3 |

| ~100 - 110 | C-2 or C-3 |

| ~30 - 40 | N-CH₃ |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity | Notes |

| 211/213 | [M]⁺ | Molecular ion peak, showing characteristic 1:1 isotopic pattern for bromine. |

| 196/198 | [M - CH₃]⁺ | Loss of the N-methyl group. |

| 132 | [M - Br]⁺ | Loss of the bromine atom. |

| 104 | [M - Br - HCN]⁺ | Subsequent fragmentation of the diazaindole ring. |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standardized protocol is crucial for obtaining high-quality and reproducible NMR spectra.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a high-quality 5 mm NMR tube using a clean pipette, ensuring no solid particles are transferred.

-

Cap the NMR tube and gently vortex to ensure a homogeneous solution.

2. ¹H NMR Data Acquisition (Typical parameters for a 500 MHz spectrometer):

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans (NS): 16 to 64, depending on sample concentration.

-

Acquisition Time (AQ): 3-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): Typically 0-12 ppm.

-

Temperature: 298 K (25 °C).

3. ¹³C NMR Data Acquisition (Typical parameters for a 125 MHz spectrometer):

-

Pulse Program: A standard proton-decoupled pulse program.

-

Number of Scans (NS): 1024 or more, due to the low natural abundance of ¹³C.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Spectral Width (SW): Typically 0-200 ppm.

4. Data Processing and Analysis:

-

Fourier Transformation: Apply an exponential window function before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules.

1. Sample Introduction:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.

2. Ionization and Analysis (Typical EI-MS parameters):

-

Ionization Method: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 200-250 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 50-500.

3. Data Interpretation:

-

Identify the molecular ion peak ([M]⁺). For this compound, this will appear as a pair of peaks of nearly equal intensity at m/z 211 and 213, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Analyze the fragmentation pattern to deduce the structure of the molecule. Common fragmentations include the loss of the methyl group and the bromine atom.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.

Caption: A generalized workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the N-methylation of 5-bromo-4,7-diazaindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-4,7-diazaindole, also known as 2-bromo-5H-pyrrolo[2,3-b]pyrazine, is a valuable building block in medicinal chemistry. The pyrrolo[2,3-b]pyrazine scaffold is a core component of numerous compounds investigated as kinase inhibitors and other therapeutic agents. N-methylation of this scaffold can significantly influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its biological activity and selectivity for target proteins.

The key challenge in the N-alkylation of 4,7-diazaindole derivatives is controlling the regioselectivity, as there are two potentially reactive nitrogen atoms in the diazaindole ring system (N4 and N7). The alias for the N-methylated product, 2-bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine, indicates that methylation occurs at the N5 position of the pyrrolo[2,3-b]pyrazine core, which corresponds to the N7 position in the 4,7-diazaindole nomenclature.

Reaction Pathway

The N-methylation of 5-bromo-4,7-diazaindole is anticipated to proceed via a two-step, one-pot reaction. The first step involves the deprotonation of the pyrrole nitrogen by a strong base to form a nucleophilic anion. The second step is the nucleophilic attack of this anion on a methylating agent.

Figure 1: General reaction pathway for the N-methylation of 5-bromo-4,7-diazaindole.

Experimental Protocol: A Representative Method

The following protocol is a representative procedure for the N-methylation of 5-bromo-4,7-diazaindole, adapted from analogous N-tosylation and N-alkylation reactions of similar heterocyclic compounds. Researchers should perform small-scale trials to optimize conditions for their specific needs.

Materials:

-

5-bromo-4,7-diazaindole (2-bromo-5H-pyrrolo[2,3-b]pyrazine)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Diethyl ether or Hexanes (for washing)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 5-bromo-4,7-diazaindole.

-

Dissolution: Add anhydrous DMF to the flask to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution.

-

Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes. The evolution of hydrogen gas should be observed.

-

Addition of Methylating Agent: Slowly add methyl iodide dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Experimental Workflow

Figure 2: A typical experimental workflow for the N-methylation of 5-bromo-4,7-diazaindole.

Data Presentation

The following tables summarize the key chemical entities and representative reaction parameters for the N-methylation of 5-bromo-4,7-diazaindole.

Table 1: Properties of Key Compounds

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 5-bromo-4,7-diazaindole |  | C₆H₄BrN₃ | 198.02 | 875781-43-4 |

| This compound |  | C₇H₆BrN₃[1][2] | 212.05 | 1217090-32-8[1] |

Table 2: Representative Reaction Parameters

| Parameter | Condition | Rationale / Notes |

| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base commonly used for deprotonating pyrrole nitrogens. Other strong bases like LDA or KHMDS could also be considered. |

| Methylating Agent | Methyl Iodide (CH₃I) | A highly reactive and common source of an electrophilic methyl group. Dimethyl sulfate is an alternative but is more toxic. |

| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | A polar aprotic solvent that effectively dissolves the starting material and the intermediate anion. Anhydrous conditions are crucial to prevent quenching of the base. |

| Temperature | 0 °C to Room Temperature | The initial low temperature helps to control the exothermic deprotonation and subsequent alkylation. The reaction is then typically allowed to proceed to completion at room temperature. |

| Reaction Time | 2 - 16 hours | The reaction time will depend on the specific substrate and reaction scale. Monitoring by TLC or LC-MS is recommended to determine the point of completion. |

| Yield | Not Reported | The yield for this specific reaction is not available in the searched literature. Yields for analogous N-alkylation reactions can vary widely depending on the substrate and conditions but are often in the moderate to good range (50-90%). |

| Regioselectivity | Predominantly N7-methylation | Based on the alias of the product, methylation is expected to occur at the N7 position of the diazaindole ring system. The regioselectivity can be influenced by the choice of base and solvent. |

Conclusion

The N-methylation of 5-bromo-4,7-diazaindole is a feasible and important synthetic step for the diversification of this privileged heterocyclic scaffold. While a specific, optimized protocol is not publicly available, the principles of N-alkylation of related heterocycles provide a strong foundation for developing a successful synthetic route. The key considerations for researchers are the use of anhydrous reaction conditions, the choice of a suitable strong base, and careful monitoring of the reaction to ensure complete conversion and to characterize the regiochemical outcome. The representative protocol and data presented in this guide offer a solid starting point for the synthesis and further investigation of this compound and its derivatives in drug discovery and development.

References

N-Methyl-5-bromo-4,7-diazaindole: A Core Scaffold for Kinase Inhibitor Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4,7-diazaindole (or pyrrolo[2,3-b]pyrazine) scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its ability to mimic the purine core of ATP allows for effective binding to the hinge region of various kinases, making it a valuable starting point for drug discovery programs. The strategic introduction of a bromine atom at the 5-position provides a versatile handle for further chemical modifications, primarily through palladium-catalyzed cross-coupling reactions. Furthermore, N-methylation of the diazaindole core can modulate the compound's physicochemical properties, such as solubility and cell permeability, and influence its binding affinity and selectivity for target kinases.

This technical guide provides a comprehensive overview of the synthesis and application of N-Methyl-5-bromo-4,7-diazaindole as a core intermediate in the development of kinase inhibitors. It details synthetic strategies, experimental protocols, and the structure-activity relationships of resulting compounds.

The 4,7-Diazaindole Core in Kinase Inhibition

The nitrogen atoms in the 4,7-diazaindole ring system play a crucial role in its function as a kinase inhibitor scaffold. They can act as hydrogen bond donors and acceptors, forming key interactions with the amino acid residues in the ATP-binding pocket of kinases. This bidentate hydrogen bonding pattern is a hallmark of many successful kinase inhibitors.

The bromine atom at the 5-position serves as a key functionalization point. It readily participates in a variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a diverse range of substituents. This chemical tractability is instrumental in exploring the structure-activity relationship (SAR) and optimizing the potency and selectivity of the inhibitor.

N-methylation of the pyrrole nitrogen can have several effects. It can prevent the formation of a hydrogen bond at that position, which may be desirable for targeting specific kinase conformations. It can also improve metabolic stability and alter the compound's overall lipophilicity and membrane permeability, which are critical pharmacokinetic properties.

Synthesis of the this compound Core

While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively reported in publicly available literature, its synthesis can be conceptualized through a multi-step process starting from commercially available precursors. A plausible synthetic workflow is outlined below.

Experimental Protocols

The following are generalized experimental protocols for key synthetic transformations involved in the synthesis and functionalization of the this compound core. These protocols are based on similar transformations reported for related azaindole and bromo-heterocycle systems and may require optimization for specific substrates.

General Procedure for N-Methylation of 5-bromo-4,7-diazaindole

-

Materials: 5-bromo-4,7-diazaindole, a suitable base (e.g., sodium hydride (NaH) or potassium carbonate (K2CO3)), methyl iodide (CH3I), and an anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)).

-

Procedure:

-

To a solution of 5-bromo-4,7-diazaindole (1.0 eq) in the anhydrous solvent, add the base (1.1-1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (1.1-1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

-

General Procedure for Suzuki-Miyaura Coupling

-

Materials: this compound, an appropriate aryl- or heteroaryl-boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2, 2-10 mol%), a base (e.g., K2CO3, Cs2CO3, or K3PO4, 2-3 eq), and a suitable solvent system (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water).

-

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the boronic acid/ester, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system to the vessel.

-

Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or preparative HPLC.

-

Application in Kinase Inhibitor Synthesis: A Case Study on BRAF Inhibitors

The 7-azaindole scaffold is a key component of the FDA-approved drug Vemurafenib, a potent inhibitor of the BRAF V600E mutant kinase, which is prevalent in many cancers, particularly melanoma. While Vemurafenib itself does not contain a 4,7-diazaindole core, the principles of its design and its mechanism of action provide a valuable framework for the development of novel kinase inhibitors based on the this compound scaffold.

The BRAF V600E mutation leads to constitutive activation of the MAPK/ERK signaling pathway, promoting cell proliferation and survival. Inhibitors targeting this mutated kinase can effectively block this aberrant signaling.

BRAF V600E Signaling Pathway

Structure-Activity Relationship (SAR) and Quantitative Data

While specific data for kinase inhibitors derived directly from this compound is limited in the public domain, we can extrapolate from related 7-azaindole-based inhibitors to guide future design. The following table summarizes representative data for 7-azaindole derivatives targeting various kinases.

| Kinase Target | Scaffold | R-Group at 5-position | IC50 (nM) | Reference |

| BRAF V600E | 7-Azaindole | Substituted Phenyl | 31 | [1] |

| c-Met | 4-Azaindole | N-nitrobenzenesulfonyl | 20 | [2] |

| DYRK1A | 7-Azaindole | Di-arylated | - | [2] |

| ALK | 7-Azaindole | Disubstituted imidazole | - | [3] |

| CDK9/CyclinT | 7-Azaindole | Benzocycloalkanone | 14 (for Haspin) | [4] |

| PAK1 | 4-Azaindole | Aminopyrazole | <10 (Ki) | [5] |

| ROCK | 7-Azaindole | Thiazole | - | [6] |

Note: The IC50 values are indicative and depend on the specific assay conditions. The absence of a value indicates that it was not specified in the cited source.

The data suggests that the nature of the substituent introduced at the 5-position via coupling to the bromo-intermediate is critical for determining both the potency and selectivity of the resulting inhibitor. The choice of the aryl or heteroaryl group allows for probing different sub-pockets of the kinase active site, leading to optimized interactions and improved biological activity.

Conclusion

This compound represents a promising and versatile scaffold for the synthesis of novel kinase inhibitors. Its inherent ability to engage with the kinase hinge region, combined with the synthetic flexibility offered by the bromine handle and the modulatory effects of N-methylation, provides a powerful platform for drug discovery. The generalized synthetic protocols and the understanding of the structure-activity relationships of related compounds presented in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this core structure in developing next-generation targeted therapies. Further investigation into the synthesis and biological evaluation of kinase inhibitors derived from this specific scaffold is warranted to fully realize its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to the Applications of Substituted 4,7-Diazaindoles

Introduction

The 4,7-diazaindole, also commonly referred to as 7-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as an effective hinge-binding motif for a variety of enzymes, particularly kinases. The strategic placement of nitrogen atoms within the bicyclic system enhances its hydrogen bonding capabilities and improves key physicochemical properties such as solubility, setting it apart from the parent indole core. This unique combination of features has led to the exploration and development of substituted 4,7-diazaindole derivatives across a spectrum of therapeutic areas. This technical guide provides an in-depth overview of the current and emerging applications of this versatile scaffold, with a focus on its utility in the development of kinase inhibitors, antiviral agents, and treatments for central nervous system (CNS) disorders. We will delve into the mechanisms of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated biological pathways and workflows.

Kinase Inhibition: A Dominant Application

The ability of the 4,7-diazaindole core to mimic the ATP binding motif has made it a cornerstone in the design of kinase inhibitors for various diseases, most notably cancer. The pyridine nitrogen in the scaffold can act as a hydrogen bond acceptor, forming crucial interactions with the hinge region of the kinase ATP-binding site. This section will explore the application of 4,7-diazaindole derivatives as inhibitors of several key kinases.

c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.

Upon HGF binding, the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins. This leads to the activation of multiple pathways, including the RAS/MAPK pathway, which promotes cell proliferation, and the PI3K/AKT pathway, which is crucial for cell survival. Substituted 4,7-diazaindoles have been designed to competitively inhibit the ATP binding site of c-Met, thereby blocking these downstream oncogenic signals.

The following table summarizes the in vitro activity of representative 4,7-diazaindole-based c-Met inhibitors.

| Compound ID | c-Met IC50 (nM) | Cellular Assay IC50 (nM) | Reference |

| Compound 1 | 30 | 150 (A549 cells) | [1] |

| Compound 2 | 1.06 | Not Reported | [1] |

| Foretinib | 14 | Not Reported | [1] |

TGF-β Receptor I (TGFβRI) Kinase Inhibitors

The transforming growth factor-β (TGF-β) signaling pathway is a pleiotropic regulator of cellular processes, including proliferation, differentiation, and immune responses.[2] In the context of cancer, TGF-β can act as a tumor suppressor in the early stages but promotes tumor progression and metastasis in later stages by inducing epithelial-mesenchymal transition (EMT) and suppressing the anti-tumor immune response.[2]

TGF-β signaling is initiated by the binding of the TGF-β ligand to the type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI). Activated TGFβRI phosphorylates downstream effector proteins, SMAD2 and SMAD3. These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes. 4,7-Diazaindole derivatives have been developed to inhibit the kinase activity of TGFβRI, thereby blocking this signaling cascade.[2]

The following table presents the inhibitory activity of selected 4,7-diazaindole derivatives against TGFβRI.

| Compound ID | TGFβRI IC50 (nM) | ALK5 IC50 (nM) | Reference |

| Compound 3f | 1.8 | Not Reported | [2] |

| IN-1130 | <50 | Not Reported | |

| EW-7197 | 13 | Not Reported | [3] |

Cell Division Cycle 7 (Cdc7) Kinase Inhibitors

Cell division cycle 7 (Cdc7) is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[4] It forms an active complex with its regulatory subunit, Dbf4, to phosphorylate the minichromosome maintenance (MCM) complex, a key component of the DNA replication machinery.[4] Overexpression of Cdc7 is observed in many cancer types, making it an attractive target for anticancer drug development.

The Cdc7-Dbf4 complex is essential for the transition from the G1 to the S phase of the cell cycle.[4] By phosphorylating multiple subunits of the MCM complex, Cdc7 triggers the unwinding of DNA at replication origins, allowing for the initiation of DNA synthesis.[4] Inhibition of Cdc7 kinase activity by 4,7-diazaindole derivatives prevents the firing of replication origins, leading to cell cycle arrest and apoptosis in cancer cells.

The following table lists the inhibitory potencies of some 4,7-diazaindole-based Cdc7 inhibitors.

| Compound ID | Cdc7 IC50 (nM) | Selectivity vs. CDK2 | Reference |

| PHA-767491 | 10 | >10-fold | |

| Compound 37 | <100 | Not Reported | |

| XL413 | 3 | >100-fold |

Experimental Protocols: Kinase Inhibition Assays

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.

Materials:

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Recombinant kinase (e.g., c-Met, TGFβRI, Cdc7)

-

Kinase-specific substrate

-

4,7-diazaindole test compounds

-

ATP

-

Kinase buffer

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Kinase Reaction:

-

Prepare serial dilutions of the test compounds in kinase buffer.

-

In a white assay plate, add the test compound, recombinant kinase, and substrate.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

-

ADP-Glo™ Reagent Addition:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

Kinase Detection Reagent Addition:

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

-

Antiviral Applications

The 4,7-diazaindole scaffold has also shown promise in the development of antiviral agents, targeting various stages of the viral life cycle.

Anti-Influenza Virus Activity

Influenza viruses are a major cause of respiratory illness worldwide. The emergence of drug-resistant strains necessitates the development of new antiviral therapies.

The influenza virus replication cycle involves several key steps, including entry into the host cell, replication of the viral genome in the nucleus, and budding of new virions from the cell surface. Substituted 4,7-diazaindole derivatives have been investigated for their ability to inhibit viral entry by targeting the interaction between the viral spike protein and the host cell receptor.

The following table summarizes the antiviral activity of a representative 4,7-diazaindole derivative against influenza virus.

| Compound ID | Influenza A (H1N1) EC50 (µM) | Cytotoxicity CC50 (µM) | Reference |

| JNJ-63623872 | <1 | >10 | [5] |

Experimental Protocols: Antiviral Assays

This assay measures the ability of a compound to protect host cells from the virus-induced cell death (cytopathic effect).

Materials:

-

Host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza)

-

Virus stock (e.g., Influenza A virus)

-

4,7-diazaindole test compounds

-

Cell culture medium

-

96-well cell culture plates

-

Cell viability reagent (e.g., Neutral Red or Crystal Violet)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed host cells into a 96-well plate and incubate until a confluent monolayer is formed.

-

-

Compound Treatment and Virus Infection:

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the growth medium from the cells and add the compound dilutions.

-

Add the virus suspension to all wells except the cell control wells.

-

Include virus control (cells + virus, no compound) and cell control (cells only) wells.

-

-

Incubation:

-

Incubate the plate for a period sufficient to observe significant CPE in the virus control wells (e.g., 48-72 hours).

-

-

Quantification of Cell Viability:

-

Remove the medium and stain the remaining viable cells with a suitable reagent (e.g., Crystal Violet).

-

After staining and washing, solubilize the dye and measure the absorbance using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of CPE reduction for each compound concentration and determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values.

-

Central Nervous System (CNS) Disorders

The unique physicochemical properties of the 4,7-diazaindole scaffold, including its potential for blood-brain barrier penetration, have prompted its investigation for the treatment of CNS disorders.

Potential as Serotonergic and Dopaminergic Modulators

Serotonin (5-HT) and dopamine (DA) are key neurotransmitters involved in the regulation of mood, cognition, and motor function. Imbalances in these neurotransmitter systems are implicated in a range of psychiatric and neurological disorders, including depression, schizophrenia, and Parkinson's disease.

Serotonin and dopamine exert their effects by binding to a variety of G-protein coupled receptors (GPCRs) on the surface of neurons. These receptors, upon activation, trigger intracellular signaling cascades that modulate neuronal excitability and gene expression. The 4,7-diazaindole scaffold can be functionalized to create ligands with affinity and selectivity for specific serotonin and dopamine receptor subtypes.

Data on specific 4,7-diazaindole derivatives for CNS targets is still emerging. The table below provides a template for how such data would be presented.

| Compound ID | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Reference |

| Hypothetical-1 | 5-HT2A | 15 | 50 (agonist) | |

| Hypothetical-2 | D2 | 25 | 100 (antagonist) |

Experimental Protocols: CNS Target Engagement

This technique is used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing the target receptor (e.g., 5-HT2A or D2)

-

A high-affinity radioligand for the target receptor (e.g., [3H]-ketanserin for 5-HT2A)

-

4,7-diazaindole test compounds

-

Incubation buffer

-

Wash buffer

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Assay Setup:

-

In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in incubation buffer.

-

Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand).

-

-

Incubation:

-

Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 value of the test compound and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Conclusion

Substituted 4,7-diazaindoles have firmly established themselves as a versatile and valuable scaffold in drug discovery. Their success as kinase inhibitors is well-documented, with numerous compounds demonstrating potent and selective activity against a range of cancer-related targets. The exploration of their potential as antiviral and CNS-active agents is a rapidly evolving field with promising initial findings. The ability to readily functionalize the 4,7-diazaindole core allows for the fine-tuning of pharmacological and pharmacokinetic properties, paving the way for the development of novel therapeutics with improved efficacy and safety profiles. The experimental protocols and pathway visualizations provided in this guide serve as a foundational resource for researchers and drug development professionals seeking to harness the full potential of this remarkable heterocyclic system.

References

The Strategic Role of N-Methyl-5-bromo-4,7-diazaindole in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on heterocyclic scaffolds that can serve as privileged structures in drug design. Among these, the azaindole core has emerged as a significant framework, particularly in the development of kinase inhibitors. This technical guide delves into the specifics of a key intermediate, N-Methyl-5-bromo-4,7-diazaindole , outlining its synthesis, physicochemical properties, and its strategic application in the synthesis of potential drug candidates.

Physicochemical Properties and Synthesis

This compound is a halogenated azaindole derivative with the chemical formula C₇H₆BrN₃ and a molecular weight of 212.05 g/mol . Its CAS number is 1217090-32-8. The presence of a bromine atom at the 5-position provides a versatile handle for a variety of cross-coupling reactions, making it an attractive building block for creating diverse chemical libraries. The N-methylation of the diazaindole core can influence the compound's solubility, metabolic stability, and binding interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1217090-32-8 |

| Molecular Formula | C₇H₆BrN₃ |

| Molecular Weight | 212.05 g/mol |

Application as a Key Intermediate in Drug Discovery

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors. The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions allow for the introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

The azaindole scaffold itself is a well-established pharmacophore in many kinase inhibitors, mimicking the adenine core of ATP and forming crucial hydrogen bond interactions within the kinase hinge region. The N-methyl group can further modulate the electronic properties and conformational flexibility of the molecule, potentially leading to improved potency and selectivity.

Diagram 1: General Synthetic Utility of this compound

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with N-Methyl-5-bromo-4,7-diazaindole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction of N-Methyl-5-bromo-4,7-diazaindole with various boronic acids. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecules, a critical process in drug discovery and development. The functionalization of the azaindole scaffold is of significant interest due to its prevalence in biologically active compounds.

Reaction Principle

The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron compound (e.g., a boronic acid or ester) and an organic halide in the presence of a palladium catalyst and a base. The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the final product and regenerate the catalyst.[1][2] The presence of the N-methyl group on the diazaindole core can lead to cleaner reactions and higher yields compared to its N-H counterpart by preventing potential side reactions.[3]

Data Presentation: Comparative Reaction Conditions

The successful Suzuki coupling of bromo-azaindole derivatives is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes various reported conditions for Suzuki couplings of structurally similar 5-bromo-N-heterocycles, providing a valuable reference for optimizing the reaction with this compound.

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate | Reference |

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | 5-bromo-1-ethyl-1H-indazole | [4][5] |

| Pd(OAc)₂ / SPhos | K₂CO₃ | Acetonitrile/Water | 37 | 18 | High | 5-bromoindole | [1] |

| Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 (MW) | 0.5-0.7 | 85-98 | 5-bromo-spiro[indole-piperidin]-6'-one | [6] |

| Pd₂(dba)₃ / SPhos | K₂CO₃ | Dioxane | 100 | 12 | 67-93 | 6-chloro-3-iodo-N-protected 7-azaindole | [7][8] |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Reflux | 20-30 | Moderate-Good | 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide | [9] |

Experimental Protocol

This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (1-5 mol%)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

-

Anhydrous, degassed 1,4-dioxane

-

Degassed water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Reaction vessel (e.g., Schlenk flask or microwave vial) with a stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.).

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[4][5]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers and wash with brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Methyl-5-aryl-4,7-diazaindole.[2][7]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Caption: Generalized experimental workflow for the Suzuki coupling reaction.

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents as outlined in the comparative data table. Increasing the reaction temperature or time may also improve conversion.[10]

-

Side Products: The formation of side products such as debrominated starting material or homocoupled boronic acid can occur. To minimize these, ensure all reagents and solvents are of high purity and thoroughly degassed. Using a slightly lower catalyst loading can sometimes reduce homocoupling.[10]

-

Purification: The polarity of the final product will vary depending on the coupled aryl group. A systematic screening of solvent systems for column chromatography is recommended for optimal separation.

References

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Facile synthesis of 4-aryl-<i>N</i>-(5-methyl-1<i>H</i>-pyrazol-3-yl)benzamides <i>via</i> Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies - Arabian Journal of Chemistry [arabjchem.org]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of N-Methyl-5-bromo-4,7-diazaindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation enables the synthesis of a wide array of arylamines and their heteroaromatic analogs, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science. The 4,7-diazaindole (or 1H-pyrrolo[2,3-b]pyrazine) scaffold is of significant interest in medicinal chemistry due to its isosteric relationship with indole and its capacity for diverse biological activities. The N-methylation of this scaffold can further modulate its physicochemical properties.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of "N-Methyl-5-bromo-4,7-diazaindole," a key intermediate for the synthesis of novel substituted aminodiazaindoles. The protocols and data presented herein are based on established methodologies for structurally related heteroaryl bromides and serve as a comprehensive guide for researchers in the field.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves a series of key steps.[1] It begins with the oxidative addition of the aryl halide, in this case, this compound, to a palladium(0) complex. The subsequent coordination of the amine nucleophile to the palladium(II) center, followed by deprotonation by a base, forms a palladium-amido complex. The final step is reductive elimination, which yields the desired N-arylated product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. The judicious selection of the palladium source, phosphine ligand, base, and solvent is critical for achieving high efficiency and broad substrate scope.[2]

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines. These conditions are extrapolated from successful reactions with analogous N-substituted bromo-azaindoles.[2]

Table 1: Buchwald-Hartwig Amination with Primary Amines

| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Dioxane | 100 | 12 | 85-95 |

| 2 | p-Methoxyaniline | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Dioxane | 100 | 12 | 80-90 |

| 3 | Benzylamine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Dioxane | 100 | 16 | 75-85 |

| 4 | n-Butylamine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Dioxane | 100 | 18 | 70-80 |

Table 2: Buchwald-Hartwig Amination with Secondary Amines

| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Dioxane | 100 | 10 | 90-98 |

| 2 | Piperidine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Dioxane | 100 | 10 | 88-96 |

| 3 | N-Methylpiperazine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Dioxane | 100 | 12 | 85-95 |

| 4 | Indoline | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Dioxane | 100 | 14 | 80-90 |

Experimental Protocols

General Considerations:

-

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques to exclude oxygen and moisture.

-

Anhydrous solvents are crucial for the success of the reaction.

-

The choice of ligand and base may require optimization depending on the specific amine coupling partner.

Detailed Protocol for a Typical Reaction:

-

Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the corresponding amine (1.2 equiv), cesium carbonate (Cs₂CO₃, 1.5 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%), and Xantphos (10 mol%).

-

Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous dioxane via syringe.

-

Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for the time indicated in the tables, or until reaction completion is observed by TLC or LC-MS analysis.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-N-Methyl-5-amino-4,7-diazaindole.

Visualizations

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of N-Methyl-5-bromo-4,7-diazaindole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling functionalization of N-Methyl-5-bromo-4,7-diazaindole. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the diazaindole scaffold in biologically active molecules. The following protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions are based on established methodologies for structurally similar heterocyclic systems and are intended to serve as a starting point for reaction optimization.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and functional group tolerance.[1] For the functionalization of the this compound core, these reactions provide a powerful platform for the introduction of a wide array of substituents at the C5-position, facilitating the exploration of chemical space in drug discovery programs.

The general workflow for these reactions involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), or coordination and deprotonation of an amine (for Buchwald-Hartwig), and culminates in reductive elimination to yield the desired product and regenerate the active palladium(0) species.[1]

Caption: General Catalytic Cycle for Cross-Coupling Reactions.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-N-methyl-4,7-diazaindoles

The Suzuki-Miyaura reaction is a highly versatile method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide.[2] This reaction is widely used to introduce aryl or heteroaryl substituents.

Representative Reaction Conditions:

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 85-95 (Est.) |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 8 | 80-90 (Est.) |

| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 16 | 75-85 (Est.) |

Yields are estimated based on similar heterocyclic systems and should be considered as a starting point for optimization.

Detailed Experimental Protocol:

-

Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Reagent Addition: Under the inert atmosphere, add the palladium catalyst and ligand (if applicable), followed by the degassed solvent.

-

Reaction: Stir the mixture at the specified temperature for the indicated time. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

Application Notes and Protocols for the Synthesis of 5-substituted "N-Methyl-4,7-diazaindole" Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of 5-substituted N-Methyl-4,7-diazaindole derivatives, a class of compounds with significant potential in medicinal chemistry, particularly as kinase inhibitors. The protocols outlined below describe a two-step synthetic sequence involving the N-methylation of a 4,7-diazaindole core followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce diverse substituents at the 5-position.

Introduction

The 4,7-diazaindole (or 1H-pyrrolo[2,3-b]pyrazine) scaffold is a privileged heterocyclic motif in drug discovery due to its ability to mimic purines and indoles, enabling it to interact with a wide range of biological targets. Substitution at the 5-position allows for the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties. N-methylation of the pyrrole nitrogen can further modulate the compound's physicochemical properties, such as solubility and metabolic stability. The synthetic route described herein is a versatile and efficient method for accessing a library of novel 5-substituted N-Methyl-4,7-diazaindole derivatives. These compounds have shown promise as inhibitors of various protein kinases, including the PIM kinase family, which are implicated in various cancers.

Synthetic Workflow

The overall synthetic strategy involves two key transformations:

-

N-Methylation: The pyrrole nitrogen of 5-bromo-4,7-diazaindole is methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base.

-

Suzuki-Miyaura Cross-Coupling: The resulting N-Methyl-5-bromo-4,7-diazaindole is then coupled with a variety of boronic acids or esters in the presence of a palladium catalyst to introduce diverse aryl or heteroaryl substituents at the 5-position.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the N-methylation of commercially available 5-bromo-4,7-diazaindole.

Materials:

-

5-Bromo-4,7-diazaindole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Standard laboratory glassware for work-up and purification

Procedure:

-

To a stirred solution of 5-bromo-4,7-diazaindole (1.0 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add methyl iodide (1.5 eq.) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis of 5-Aryl-N-methyl-4,7-diazaindole via Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl boronic acids.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.2 - 1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) (0.02 - 0.10 eq.)

-

Ligand (if required, e.g., SPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 eq.)

-

Anhydrous solvent (e.g., Dioxane/Water, Toluene/Water, or DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Reaction vessel (e.g., round-bottom flask or microwave vial)

-

Magnetic stirrer and heating mantle or microwave reactor

-

Standard laboratory glassware for work-up and purification

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq.), the aryl or heteroaryl boronic acid (1.2 - 1.5 eq.), and the base (2.0 - 3.0 eq.).

-

Add the palladium catalyst (and ligand, if necessary).

-

Add the anhydrous solvent.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes, or by using freeze-pump-thaw cycles.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours, or until the reaction is complete as monitored by TLC or LC-MS. For microwave-assisted reactions, heat to the specified temperature for a shorter duration (e.g., 30-60 minutes).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid palladium catalyst was used, filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Dilute the filtrate with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-substituted N-Methyl-4,7-diazaindole derivative.

Data Presentation

The following tables summarize representative quantitative data for the Suzuki-Miyaura cross-coupling reaction on related 5-bromo-azaindole scaffolds. These conditions can serve as a starting point for the optimization of the synthesis of 5-substituted N-Methyl-4,7-diazaindole derivatives.

Table 1: Screening of Palladium Catalysts for Suzuki-Miyaura Coupling

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Time (h) | Yield (%) |

| 1 | Pd(dppf)Cl₂ | - | K₂CO₃ | Dimethoxyethane | 2 | 95 |

| 2 | Pd(PCy₃)₂ | - | K₂CO₃ | Dimethoxyethane | 4 | 65 |

| 3 | Pd(PPh₃)₄ | - | K₂CO₃ | Dimethoxyethane | 4 | 22 |

| 4 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 12 | 91-99 |

Data adapted from studies on similar 5-bromo-aza-indole substrates.

Table 2: Examples of Suzuki-Miyaura Coupling with Various Boronic Acids

| Entry | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 (MW) | 0.5 | 81 |

| 2 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 (MW) | 0.67 | 81 |

| 3 | Thiophene-3-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 (MW) | 0.67 | 82 |

| 4 | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 |

Data adapted from studies on similar 5-bromo-aza-indole substrates.

Potential Applications and Signaling Pathway

Derivatives of the 4,7-diazaindole scaffold have been identified as potent inhibitors of various protein kinases, including the PIM (Proviral Integration site for Moloney murine leukemia virus) kinases. The PIM kinase family (PIM1, PIM2, and PIM3) are serine/threonine kinases that play crucial roles in cell survival, proliferation, and apoptosis.[1][2] Overexpression of PIM kinases is associated with a variety of cancers, making them attractive targets for therapeutic intervention.[1][2]

The PIM kinases are downstream effectors of the JAK/STAT signaling pathway and are regulated at the transcriptional level.[3][4] Once expressed, PIM kinases phosphorylate a number of downstream targets to promote cell survival and proliferation. By inhibiting PIM kinases, 5-substituted N-Methyl-4,7-diazaindole derivatives can potentially block these pro-tumorigenic signaling cascades.

Conclusion

The synthetic protocols and data presented in this document provide a comprehensive guide for the preparation of 5-substituted N-Methyl-4,7-diazaindole derivatives. The versatility of the Suzuki-Miyaura coupling allows for the generation of a diverse library of compounds for biological screening. The potential of these compounds as PIM kinase inhibitors highlights their importance in the development of novel anticancer therapeutics. Researchers are encouraged to use these methods as a foundation for the synthesis and exploration of this promising class of molecules.

References

Application Notes and Protocols: The Role of N-Substituted 5-bromo-4,7-diazaindoles in the Synthesis of Janus Kinase (JAK) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway transduces signals for a multitude of cytokines and growth factors, playing a pivotal role in immune response, hematopoiesis, and inflammation. Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases, myeloproliferative disorders, and cancers. Consequently, the development of small molecule JAK inhibitors has emerged as a significant therapeutic strategy.

A key structural motif employed in the synthesis of several potent and selective JAK inhibitors is the 4,7-diazaindole (pyrrolo[2,3-b]pyrazine) scaffold. This heterocyclic core serves as a versatile template for designing molecules that can effectively target the ATP-binding site of JAK kinases. Specifically, N-substituted 5-bromo-4,7-diazaindole derivatives are crucial intermediates, where the bromine atom provides a handle for introducing further molecular complexity through cross-coupling reactions, and the N-substituent can modulate the physicochemical properties and reactivity of the molecule.

This document provides detailed application notes and protocols for the synthesis of a prominent JAK inhibitor, Upadacitinib, utilizing an N-substituted 5-bromo-4,7-diazaindole intermediate. While the user specified "N-Methyl-5-bromo-4,7-diazaindole," the synthesis of Upadacitinib, a selective JAK1 inhibitor, predominantly employs the N-Tosyl analogue. The tosyl group serves as a robust protecting group for the diazaindole nitrogen, enabling high-yielding subsequent transformations. This document will detail the synthesis via the N-Tosyl intermediate and also provide a protocol for the synthesis of the N-Methyl variant, along with a discussion of its potential application.

Janus Kinase (JAK)-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor. These phosphorylated tyrosines serve as docking sites for the Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immunity, and cell growth.

Application Notes and Protocols for Sonogashira Coupling of N-Methyl-5-bromo-4,7-diazaindole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for performing the Sonogashira coupling reaction on N-Methyl-5-bromo-4,7-diazaindole. The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is widely utilized in the synthesis of pharmaceuticals and other complex organic molecules.[2][3] The protocols outlined below are based on established methodologies for similar heterocyclic compounds and provide a strong starting point for reaction optimization.[4][5]

General Reaction Scheme

The Sonogashira coupling of this compound with a terminal alkyne proceeds in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

General Reaction for Sonogashira Coupling

Experimental Protocols

Two primary protocols are presented: a standard Sonogashira protocol employing a copper(I) co-catalyst and a copper-free protocol, which can be advantageous for substrates sensitive to copper.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a robust starting point for the coupling of various terminal alkynes with this compound.

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv).

-

Add the palladium catalyst (see Table 1 for loading recommendations).

-

Add Copper(I) iodide (CuI) (see Table 1 for loading recommendations).

-

Add the anhydrous solvent.

-

Stir the mixture for 10-15 minutes to ensure dissolution and catalyst pre-activation.

-

Add the terminal alkyne (1.1-1.5 equiv).

-

Add the amine base (2.0-3.0 equiv).

-